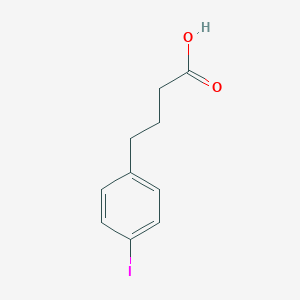

4-(p-Iodophenyl)butyric acid

Descripción

Historical Context and Initial Discovery of 4-(p-Iodophenyl)butyric Acid in Chemical Synthesis

The precise historical moment of the initial synthesis of this compound is not prominently documented in singular, landmark publications. Its emergence is more likely rooted in the broader exploration of aromatic compounds and their derivatives in the mid-20th century. The synthesis of its parent molecule, 4-phenylbutyric acid, was established through methods like the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst such as aluminum chloride. google.com This foundational chemistry set the stage for the creation of substituted analogs.

The introduction of an iodine atom at the para position of the phenyl ring created a valuable synthetic intermediate. The carbon-iodine bond is a key functional group in organic synthesis, particularly for forming new carbon-carbon bonds through cross-coupling reactions. Early applications of this compound were primarily as a reactant or building block in chemical synthesis. chemicalbook.comsigmaaldrich.com For instance, it has been utilized in intramolecular Friedel-Crafts reactions to synthesize 1-tetralones and in the construction of complex cyclic structures like meta- and paracyclophanes containing unsaturated amino acids. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Its identity as a useful halogenated carboxylic acid for proteomics research further underscores its value in chemical biology contexts. scbt.com

Evolution of Research Applications for this compound in Biomedical Science

The trajectory of this compound research has significantly shifted from classical organic synthesis towards the forefront of biomedical science. A pivotal development was the discovery of its ability to bind to serum albumin, the most abundant protein in blood plasma. nih.govacs.org This property allows it to function as an albumin-binding moiety (ABM), a molecular component that can be attached to other molecules to extend their circulation time in the body. nih.gov Rapid clearance of small therapeutic or imaging molecules from the bloodstream is a major challenge, as it limits their accumulation at the target site. nih.gov By attaching this compound, the resulting conjugate can piggyback on albumin, delaying its excretion and enhancing its therapeutic or diagnostic potential. nih.govacs.org

This albumin-binding capability has been extensively leveraged in the field of radiopharmaceuticals. nih.gov When conjugated to small molecular radioligands, this compound (often abbreviated as IPBA in this context) has been shown to successfully improve the pharmacokinetic profiles and tissue distribution for various cancer-targeting agents. nih.govnih.govnih.gov Its incorporation into imaging probes for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) has led to clearer images of tumors and lymph nodes with higher target-to-background ratios. nih.govacs.org For example, modifying an estradiol (B170435) derivative with a radioiodinated form of the compound enhanced its ability to target estrogen receptors in breast cancer. acs.org Beyond imaging, there is also interest in its potential role in targeted radionuclide therapy, where extending the half-life of a therapeutic radioligand can improve its tumor-killing efficacy. nih.govresearchgate.net

Furthermore, independent of its role as an albumin binder, the compound itself has been investigated for potential pharmacological activities, including its effects on apoptosis, cell proliferation, and histone deacetylase activity in human colorectal cancer cells. sigmaaldrich.comsigmaaldrich.com

Current Paradigms and Research Significance of this compound as a Molecular Building Block

Today, this compound is firmly established as a versatile molecular building block in the design of advanced diagnostic and therapeutic agents. nih.gov Its research significance lies in its trifunctional nature: the carboxylic acid group provides a convenient point for conjugation, the iodophenyl group allows for radioiodination or acts as the albumin-binding anchor, and the butyrate (B1204436) spacer offers flexibility.

In modern medicinal chemistry, the compound is a go-to component for developing next-generation radiopharmaceuticals. nih.gov Researchers are actively exploring its use by attaching it to various targeting molecules, including peptides and small-molecule inhibitors, to improve their in vivo performance. acs.orgnih.govresearchgate.net For instance, a direct comparison with another albumin binder, Evans blue, when attached to an integrin αvβ6 binding peptide, showed that the 4-(p-iodophenyl)butyryl-modified version exhibited higher serum stability and superior tumor accumulation, resulting in better PET imaging contrast. nih.govnih.gov

The synthesis of these complex bioconjugates often involves standard peptide coupling chemistry, where the carboxylic acid of this compound is activated and then reacted with an amine group on the targeting molecule. nih.govrsc.org The iodine atom on the phenyl ring can be a stable isotope or a radioactive isotope like Iodine-131 (B157037) for SPECT imaging and therapy. acs.orgacs.org This dual utility makes it a highly valuable tool for creating "theranostic" agents—compounds that can be used for both diagnosis and therapy.

Key Research Applications of this compound

| Application Area | Description | Key Findings |

| Albumin Binding | Used as an albumin-binding moiety (ABM) to extend the in-vivo half-life of small molecules. nih.gov | Conjugation successfully enhances tissue distribution and improves pharmacokinetics of radiopharmaceuticals. nih.govnih.gov |

| Radiopharmaceutical Development | Incorporated into radioligands for cancer imaging (SPECT/PET) and targeted radionuclide therapy. nih.govacs.org | Improves tumor-to-background contrast and enhances tumor uptake and retention of radiolabeled compounds. nih.govnih.govacs.org |

| Organic Synthesis | Serves as a reactant for creating complex chemical structures. | Used in intramolecular Friedel-Crafts reactions for 1-tetralone (B52770) synthesis and to build meta- and paracyclophanes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Cancer Research | Investigated for its intrinsic biological activity in cancer cells. | Studied for its effects on apoptosis, proliferation, and histone deacetylase activity in colorectal cancer. sigmaaldrich.comsigmaaldrich.com |

This table is interactive. Sort by clicking the headers.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMLUBUDYFIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405208 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-58-2 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 P Iodophenyl Butyric Acid

Established Synthetic Pathways for the Preparation of 4-(p-Iodophenyl)butyric Acid

The synthesis of this compound is a critical process for its application in various fields, including the development of radiopharmaceuticals and bioconjugates. biosynth.comnih.gov Established synthetic pathways often involve multi-step procedures, with Friedel-Crafts acylation serving as a key reaction.

Friedel-Crafts Acylation Approaches for this compound Precursors

A fundamental approach to synthesizing the carbon skeleton of this compound precursors involves the Friedel-Crafts acylation of an aromatic ring. vedantu.com This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds. beilstein-journals.org In this context, a common strategy is the reaction of iodobenzene (B50100) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comstackexchange.com

The mechanism begins with the activation of succinic anhydride by the Lewis acid, forming a highly electrophilic acylium ion. vedantu.comstackexchange.com This acylium ion then attacks the electron-rich iodobenzene ring, leading to the formation of a keto-acid intermediate. Subsequent reduction of the ketone functionality yields the desired this compound. This method is widely used in the production of fine chemicals and is of significant industrial importance. beilstein-journals.org

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. For instance, carrying out Friedel-Crafts acylations under solvent-free, mechanochemical conditions has been explored as an environmentally friendlier alternative to traditional methods that often use toxic halogenated hydrocarbon solvents. beilstein-journals.org

Further optimization can involve exploring different Lewis acid catalysts or modifying the reaction work-up procedures to enhance the isolation of the final product. The goal of these strategies is to develop a robust and efficient synthesis that provides high-quality this compound for its intended applications.

Strategies for Conjugation and Linker Integration in this compound Derivatives

The utility of this compound is significantly expanded through its conjugation to biomolecules, such as peptides, to create targeted therapeutic or diagnostic agents. nih.gov This process involves the formation of a stable amide bond between the carboxylic acid group of this compound and an amine group on the biomolecule.

Peptide Synthesis Incorporating this compound Moieties (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support. nih.govnih.gov This method allows for the efficient incorporation of this compound into a peptide sequence. In a typical SPPS protocol, the C-terminal amino acid is first attached to a resin. youtube.com The peptide chain is then elongated in the C- to N-terminal direction through a series of coupling and deprotection steps. youtube.com

To incorporate this compound, it can be coupled to the N-terminus of the resin-bound peptide or to a side-chain amine of an amino acid residue within the sequence. The Fmoc/tBu strategy is a common protection scheme used in SPPS, where the fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and is removed by a base like piperidine, while tert-butyl (tBu) based groups protect amino acid side chains and are cleaved with trifluoroacetic acid (TFA). nih.govyoutube.com

Coupling Reagents and Reaction Conditions for this compound Conjugations (e.g., HBTU, DIPEA, HATU)

The formation of the amide bond between this compound and an amine-containing molecule is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. sigmaaldrich.com Commonly used coupling reagents include aminium/uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.compeptide.compeptide.comwikipedia.org

These reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated acids and facilitate the coupling process. peptide.com The choice of coupling reagent and reaction conditions can influence the efficiency of the conjugation and the level of side reactions, such as racemization. peptide.combachem.com HATU, for instance, is known for its high efficiency, especially in difficult couplings. bachem.commerckmillipore.com

Interactive Table: Common Coupling Reagents for this compound Conjugation

| Reagent | Full Name | Class | Key Features |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, efficient, and shows resistance to racemization. wikipedia.orgbachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, superior for sterically hindered couplings and cyclizations. bachem.commerckmillipore.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for standard couplings. sigmaaldrich.combachem.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Used in both solid-phase and solution-phase synthesis. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, often used for bioconjugations in aqueous media. nih.gov |

Design and Selection of Linker Entities for this compound Bioconjugates

The selection of a suitable linker depends on the intended application of the bioconjugate. For example, in the development of radiopharmaceuticals, a linker that enhances tumor uptake and retention while minimizing accumulation in non-target tissues is desirable. nih.govnih.gov Examples of linkers used in conjunction with this compound derivatives include chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiolabeling with metallic radionuclides. nih.gov The design of the linker is a critical aspect of creating effective and targeted bioconjugates.

Radiosynthesis Techniques for Radiolabeled this compound and its Conjugates

The versatility of this compound as a molecular entity in radiopharmaceutical design is underscored by the various techniques employed for its radiolabeling. These methods are tailored to the specific radionuclide being used, whether it be a radioisotope of iodine or a metallic radionuclide.

Direct Incorporation of Radioiodine (e.g., ¹³¹I, ¹²⁵I) into this compound

Direct radioiodination of this compound, an iodoaromatic compound, can be achieved through isotopic exchange reactions. iaea.org This method involves the exchange of the stable ¹²⁷I atom on the phenyl ring with a radioactive isotope of iodine, such as ¹³¹I or ¹²⁵I. iaea.org Isotopic exchange is a viable route when high specific activity is not a primary requirement and offers the advantage of using a stable, well-characterized substrate that is chemically identical to the final radiolabeled product. umich.edu

The efficiency of this exchange is influenced by several factors, including temperature, reaction time, and the presence of a catalyst. For instance, studies on similar iodoaromatic compounds have shown that the reaction can be driven to completion in a melt of pivalic acid at elevated temperatures. umich.edu One study demonstrated that radioiodination of iopanoic acid, a related iodoaromatic acid, was essentially complete within 10 minutes at 155°C. umich.edu

Another approach for radioiodination is electrophilic substitution, where a precursor molecule is reacted with an electrophilic form of radioiodine. This is often achieved by using an oxidizing agent like Chloramine-T or Iodogen to convert the radioiodide (Na*I) into a reactive iodinating species. nih.govnih.gov For example, a derivative of IPBA, [¹³¹I]IPBA-EE, was synthesized with a radiochemical yield of 61.7 ± 16.1% and a radiochemical purity of over 99%. nih.gov While direct radioiodination data for IPBA with ¹²⁵I is not extensively documented in the reviewed literature, methods for radioiodination of aryl amines and other iodo-compounds using ¹²⁵I have been developed, suggesting the feasibility of such a reaction. rsc.orgradiooncologyjournal.com

Table 1: Examples of Direct Radioiodination of this compound Derivatives

| Derivative | Radioisotope | Method | Radiochemical Yield | Radiochemical Purity | Reference |

| [¹³¹I]IPBA-EE | ¹³¹I | Iodogen oxidation | 61.7 ± 16.1% | >99% | nih.gov |

Note: Data for direct radioiodination of this compound itself is limited in the reviewed literature. The table presents data for a derivative to illustrate the methodology.

Chelation Strategies for Radiometals (e.g., ⁶⁴Cu, ¹⁷⁷Lu, ⁶⁸Ga, ²⁰⁵/²⁰⁶Bi) with this compound-Modified Chelators (e.g., DOTA)

A prevalent strategy in modern radiopharmaceutical development involves conjugating this compound to a bifunctional chelator, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This IPBA-DOTA conjugate can then be used to stably chelate a variety of metallic radionuclides. The IPBA moiety serves as an albumin-binding entity, which can improve the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov

Copper-64 (⁶⁴Cu): DOTA-conjugated peptides incorporating an IPBA moiety have been successfully labeled with ⁶⁴Cu. For instance, a DOTA-IP-αvβ6-BP peptide was radiolabeled with ⁶⁴Cu at 37°C for 30 minutes. nih.gov The labeling of DOTA-conjugated molecules with ⁶⁴Cu is often performed in a sodium acetate (B1210297) buffer at a slightly acidic pH. nih.gov The reaction temperature and time can be optimized to achieve high radiochemical yields and purity. nih.govmdpi.com

Lutetium-177 (¹⁷⁷Lu): The labeling of DOTA-conjugates with ¹⁷⁷Lu is a well-established procedure. A folic acid conjugate containing a DOTA chelator and an IPBA-based albumin-binding entity was radiolabeled with ¹⁷⁷LuCl₃ by heating for 10 minutes at 95°C, achieving a radiochemical yield of over 98%. nih.gov Optimization of ¹⁷⁷Lu labeling of DOTA-peptides often involves adjusting parameters such as precursor concentration, temperature, and reaction time to maximize yield and purity. nih.govnih.govresearchgate.net

Gallium-68 (⁶⁸Ga): ⁶⁸Ga, being a generator-produced radionuclide, is widely used for PET imaging. The labeling of DOTA-peptides with ⁶⁸Ga is typically performed at a pH between 3.5 and 4 and often requires heating. uiowa.edunih.govresearchgate.net A detailed protocol for labeling DOTA-like conjugated peptides with ⁶⁸Ga involves trapping the ⁶⁸Ga³⁺ from the generator eluate on a cation exchanger and then eluting it into a buffered solution of the DOTA-peptide, followed by heating at 85-95°C for 8-12 minutes. uiowa.edunih.gov

Bismuth-205/206 (²⁰⁵/²⁰⁶Bi): The literature reviewed did not provide specific examples of the chelation of the positron-emitting isotopes ²⁰⁵Bi or ²⁰⁶Bi with this compound-modified DOTA chelators. However, the therapeutic alpha-emitting isotope, Bismuth-213 (²¹³Bi), has been successfully chelated with DOTA-conjugated peptides like Substance P for targeted alpha therapy. nih.govnih.gov This suggests the chemical feasibility of chelating bismuth isotopes with DOTA, although specific protocols for ²⁰⁵/²⁰⁶Bi with IPBA-DOTA conjugates would require further investigation.

Radiochemical Yield and Purity Optimization in Radiolabeling Processes

Optimizing radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the synthesis of radiopharmaceuticals to ensure efficacy and safety. Key parameters that are commonly adjusted include:

pH: The pH of the reaction mixture is crucial for both radioiodination and radiometal chelation. For DOTA chelation of radiometals like ⁶⁸Ga and ¹⁷⁷Lu, a slightly acidic pH (typically 3.5-5.0) is often optimal to facilitate complex formation while preventing the hydrolysis of the metal ion. nih.govnih.govnih.gov

Temperature and Reaction Time: Many radiolabeling reactions are temperature-dependent. For instance, ¹⁷⁷Lu-DOTA labeling often requires heating to 90-95°C for several minutes to achieve high yields. nih.govnih.gov In contrast, some ⁶⁴Cu-DOTA labeling can proceed at room temperature or with gentle heating. ubc.cacjcrcn.org Reaction times are optimized to ensure complete labeling without significant degradation of the product.

Precursor Concentration: The molar ratio of the chelator to the radiometal can significantly impact the RCY. Optimizing the amount of the precursor peptide is essential to achieve high specific activity while ensuring a high labeling efficiency. nih.govnih.gov

Purification Methods: After the labeling reaction, purification is often necessary to remove unreacted radionuclide and other impurities. High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) cartridges are commonly used to achieve high radiochemical purity. nih.govresearchgate.net For instance, after radiolabeling, [¹³¹I]IPBA-EE was purified by HPLC to achieve a radiochemical purity greater than 99%. nih.gov

Table 2: Optimization Parameters for Radiolabeling of DOTA-Conjugates

| Radiometal | Chelator Conjugate | Key Optimization Parameters | Typical Radiochemical Yield | Typical Radiochemical Purity | Reference(s) |

| ⁶⁴Cu | DOTA-Peptide | pH, Temperature (RT to 60°C), Precursor amount | >98% (optimized) | >99% (after purification) | nih.govresearchgate.net |

| ¹⁷⁷Lu | DOTA-Folate-IPBA | pH (4.5), Temperature (95°C), Time (10 min) | >98% | >98% | nih.gov |

| ⁶⁸Ga | DOTA-Peptide | pH (3.5-4), Temperature (85-95°C), Time (8-12 min) | High | >95% | uiowa.edunih.govnih.gov |

This table provides illustrative examples of optimization parameters and achieved results based on the reviewed literature.

Bioconjugation and Serum Albumin Interaction Dynamics of 4 P Iodophenyl Butyric Acid Derivatives

Molecular Mechanisms of Serum Albumin Binding by 4-(p-Iodophenyl)butyric Acid Moieties

The interaction between this compound (IPBA) and serum albumin is a key factor in its utility for extending the in-vivo half-life of various therapeutic and diagnostic agents. nih.gov This binding is governed by the specific molecular architecture of both the IPBA moiety and the binding sites on the albumin protein.

Characterization of Binding Sites on Serum Albumin (e.g., Site II)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and possesses multiple binding sites for a wide array of molecules, including fatty acids and drugs. nih.gov These binding sites are located within the three homologous domains of the protein (I, II, and III), which are further divided into subdomains (A and B). nih.gov

Two of the most well-characterized drug-binding sites are Sudlow site I, located in subdomain IIA, and Sudlow site II, in subdomain IIIA. nih.gov Research indicates that molecules structurally similar to this compound, such as other arylpropionic acids and medium-chain fatty acids, preferentially bind to Site II. nih.gov This site is described as a hydrophobic cleft approximately 16 Å deep and 8 Å wide, featuring a cationic group near its entrance. nih.gov The binding does not strictly require a negative charge on the ligand, but a strongly electronegative center is essential for interaction. nih.gov

Influence of Structural Modifications on Albumin Binding Affinity of this compound Derivatives

The binding affinity of IPBA derivatives to serum albumin is significantly influenced by their structural characteristics. The this compound moiety combines a bulky, hydrophobic iodophenyl group with a flexible butyric acid chain, features that are conducive to strong binding within albumin's hydrophobic pockets.

The presence and nature of the halogen substituent on the phenyl ring play a crucial role. Studies on similar compounds have shown that halogen substitution can increase the interaction with HSA, with binding affinity potentially enhancing as the atomic number of the halogen increases. This suggests that the iodine atom in IPBA contributes significantly to the binding energy, likely through favorable hydrophobic and van der Waals interactions within the binding site. The butyric acid portion mimics endogenous long-chain fatty acids, which also bind with high affinity to albumin, further stabilizing the complex. nih.govplos.org

Modifications involving the linker used to conjugate IPBA to a parent molecule also impact albumin binding. For instance, the inclusion of a hydrophobic 4-(aminomethyl)benzoic acid (AMBA) linker adjacent to a 4-(p-iodophenyl)butanoate moiety was found to increase albumin binding affinity compared to the butanoate moiety alone. semanticscholar.org Furthermore, research has shown that increasing the number of 4-(p-iodophenyl)butyrate entities on a molecule can lead to a higher percentage of binding to serum proteins.

Quantitative Assessment of Albumin Binding Parameters for this compound Conjugates

The strength of the interaction between IPBA-conjugated molecules and serum albumin can be quantified through various binding parameters, providing a measure of the moiety's effectiveness.

Determination of Dissociation Constants (Kd) and Half-Maximal Inhibitory Concentrations (IC50)

The binding affinity of IPBA and its conjugates to serum albumin is often expressed through dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). A lower Kd or IC50 value signifies a stronger binding interaction. For example, a radiolabeled version of IPBA, [¹³¹I]IBA, was shown to bind to albumin with an IC50 of 46.5 μM. acs.org A separate study on CTT1403, a prostate-specific membrane antigen (PSMA) inhibitor conjugated with this compound, reported a dissociation constant (Kd) of 3.2 µM for its binding to human serum albumin. thno.org These values indicate a moderate to high affinity, sufficient to significantly extend the circulation time of the attached molecule.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| [¹³¹I]IBA | IC50 | 46.5 µM | acs.org |

| CTT1403 (IPBA-conjugated PSMA inhibitor) | Kd (HSA) | 3.2 µM | thno.org |

| Albutate-1 (IPBA-conjugated DOTA-TATE) | IC50 (SSTR2) | 0.2-1.6 nM | eur.nl |

In Vitro Albumin Binding Assays (e.g., Gel Electrophoresis, Spectrophotometric Measurements)

A variety of in vitro methods are employed to characterize and quantify the binding of IPBA derivatives to albumin.

Gel Electrophoresis: Techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are used to visually confirm and qualitatively assess protein binding. nih.govwikipedia.org In these assays, the mixture of the compound and albumin is separated on a gel. A shift in the migration of the albumin band or the appearance of new bands can indicate the formation of a compound-albumin complex. youtube.commdpi.com Coomassie Brilliant Blue or silver staining is then used to visualize the protein bands. nih.govwikipedia.org

Spectrophotometric Measurements: UV/Visible and fluorescence spectrophotometry are powerful tools for studying protein-ligand interactions. findlight.netuniroma1.it These methods rely on changes in the spectroscopic properties of albumin or the ligand upon binding. elsevierpure.comacs.org For instance, the intrinsic fluorescence of albumin, primarily due to its tryptophan residues, can be quenched or enhanced upon ligand binding, and this change can be used to calculate binding constants. findlight.net This technique offers high sensitivity even at low sample concentrations. findlight.net

Other Assays: Additional methods include ultrafiltration, where free and albumin-bound ligands are separated by a semi-permeable membrane, and more advanced techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which can provide detailed thermodynamic and kinetic data about the binding interaction. acs.org

Comparative Efficacy of this compound as an Albumin-Binding Moiety

The effectiveness of this compound as an albumin-binding moiety (ABM) is often evaluated by comparing it to other established albumin binders, such as fragments of Evans Blue (EB) dye.

Direct comparisons have shown that while different ABMs can successfully prolong the circulation of a conjugated peptide, they may confer distinct advantages. In one study, a peptide conjugated with an IPBA moiety ([⁶⁴Cu]Cu DOTA-IP-αvβ₆-BP) was compared to the same peptide conjugated with an EB moiety ([⁶⁴Cu]Cu DOTA-EB-αvβ₆-BP). nih.govmdpi.com The EB-modified peptide showed a higher percentage of in vitro binding to human serum albumin (53–63%) compared to the IPBA-modified peptide (42–44%). nih.govmdpi.com However, the IPBA conjugate demonstrated superior performance in vivo, with higher tumor accumulation and better tumor-to-organ ratios. nih.govmdpi.com

Another study compared an IPBA-modified probe with probes modified with a diphenylcyclohexyl (DPCH) group and a fatty acid (FA) group. acs.org The results indicated that while all modifications enhanced the biological half-life, the IPBA-modified probe yielded the highest absolute signal intensity in tumors, whereas the FA-modified probe showed the most favorable tumor-to-organ ratios. acs.org This highlights that the choice of albumin binder can be tailored to optimize specific desired outcomes, such as maximizing target accumulation or minimizing background signal.

Comparison with Evans Blue Derivatives

Evans Blue (EB) is a dye known for its high affinity for serum albumin, which has led to its clinical use in determining plasma volume. nih.govacs.orgwikipedia.org Derivatives of EB have been developed as albumin-binding moieties to extend the in-vivo half-life of various biomolecules. nih.gov

A direct comparison between an integrin αvβ6 binding peptide conjugated with either an EB derivative or IPBA revealed significant differences in their performance. The study, which utilized copper-64 labeled peptides for PET imaging, demonstrated that the IPBA-conjugated peptide ([⁶⁴Cu]2) exhibited higher serum stability and greater tumor accumulation compared to the EB-conjugated counterpart ([⁶⁴Cu]1). nih.govnih.gov Specifically, the human serum stability at 24 hours was 90% for the IPBA conjugate, whereas it was 76% for the EB conjugate. nih.govnih.govescholarship.org

Table 1: In Vitro and In Vivo Comparison of IPBA and Evans Blue Conjugated Peptides

| Parameter | [⁶⁴Cu]Cu DOTA-IP-αvβ6-BP ([⁶⁴Cu]2) | [⁶⁴Cu]Cu DOTA-EB-αvβ6-BP ([⁶⁴Cu]1) |

|---|---|---|

| Human Serum Stability (24h) | 90% | 76% |

| Human Serum Protein Binding | 63.3 ± 1.5% | 53.4 ± 0.9% |

| Mouse Serum Protein Binding | 44.0 ± 0.1% | 41.9 ± 1.1% |

| Tumor Uptake at 4h (%ID/g) | 7.60 ± 0.43 | 5.29 ± 0.59 |

| Tumor Uptake at 72h (%ID/g) | 4.91 ± 1.19 | 3.32 ± 0.46 |

Data sourced from a comparative study on integrin αvβ6 binding peptides. nih.govnih.govescholarship.org

Comparison with Fatty Acid Derivatives (e.g., Palmitic Acid)

Fatty acids are natural ligands for serum albumin, which possesses multiple binding sites for these molecules. nih.gov Palmitic acid, a common saturated fatty acid, is frequently used in bioconjugation to exploit this natural transport mechanism. pubcompare.airesearchgate.netnih.gov The conjugation of fatty acids to therapeutic proteins is an established method to increase their serum half-life. nih.gov

Studies comparing IPBA with fatty acid derivatives for modifying the biodistribution of molecular imaging probes have yielded interesting results. In one such study, an endothelin-A receptor targeted fluorescent probe was modified with IPBA and a fatty acid. acs.org While the IPBA-modified probe demonstrated the highest absolute signal intensity in a xenograft mouse model, the fatty acid-modified probe resulted in more favorable tumor-to-organ ratios. acs.org This suggests that while both moieties effectively enhance the biological half-life through reversible albumin binding, the specific choice of binder can significantly influence the resulting biodistribution and targeting efficiency. acs.org

The binding of fatty acids to albumin can also allosterically affect the protein's conformation, potentially influencing the binding of other molecules. nih.gov This is a factor that may differ from the interaction mechanism of synthetic binders like IPBA.

Distinct Advantages and Limitations of this compound in Albumin Conjugation Strategies

The use of this compound as an albumin-binding moiety offers several distinct advantages. Its relatively small size is less likely to interfere with the biological activity of the conjugated molecule compared to larger moieties. nih.gov Furthermore, IPBA conjugation has been shown to successfully enhance the tissue distribution profiles of various small molecular radioligands across different cancer types. nih.gov This has led to improved tumor uptake and retention, which is crucial for the efficacy of radioligand therapy. nih.govthno.org

Systematic investigations have revealed that the structure of the IPBA derivative and the presence of adjacent linkers can fine-tune the albumin-binding affinity. For instance, 4-(p-iodophenyl)butanoate was found to bind to albumin with higher affinity than 5-(p-iodophenyl)pentanoate. semanticscholar.org The inclusion of a hydrophobic linker, such as 4-(aminomethyl)benzoic acid (AMBA), can further enhance this binding. semanticscholar.org

However, there are also limitations to consider. While IPBA conjugation effectively extends blood half-life, this may not always be desirable for applications where rapid clearance from non-target tissues is paramount for high-contrast imaging. nih.gov The increased circulation time can also potentially lead to higher background signals in certain imaging scenarios.

Pharmacokinetic and Biodistribution Modulation by 4 P Iodophenyl Butyric Acid Conjugates in Vivo

Strategies for Prolongation of Systemic Circulation Half-Life via 4-(p-Iodophenyl)butyric Acid Conjugation

A primary application of IPBA conjugation is to extend the systemic circulation half-life of various compounds. nih.gov This is achieved through its ability to bind to serum albumin, effectively creating a larger molecular entity that is less susceptible to rapid renal filtration and clearance. acs.orgsigmaaldrich.com

Extended Blood Residence Time and Reduced Rapid Clearance

The conjugation of IPBA to small molecules and peptides has been consistently shown to prolong their residence time in the bloodstream. eur.nl This strategy addresses a common limitation of many promising therapeutic and imaging agents: rapid clearance, which can diminish their efficacy by reducing the time available for them to reach their intended targets. nih.gov For instance, the blood clearance of [177Lu]Lu-DOTA-TATE, a radiopharmaceutical for neuroendocrine tumor therapy, is rapid in humans, with less than 10% of the injected dose remaining in the blood at 3 hours post-injection. eur.nl To counteract this, researchers have coupled IPBA to DOTA-TATE, demonstrating enhanced blood circulation for the modified compound. eur.nl

In a comparative study, an integrin αvβ6 binding peptide modified with IPBA ([64Cu]Cu DOTA-IP-αvβ6-BP) exhibited significantly extended blood residence time compared to its non-modified counterpart. nih.govnih.gov This prolonged circulation is a direct consequence of the reversible binding to albumin, which effectively increases the hydrodynamic radius of the conjugate, thereby slowing its excretion. acs.org

Enhanced Target Accumulation and Retention Mediated by this compound Derivatives

A crucial benefit of the extended circulation provided by IPBA is the potential for increased accumulation and retention of the conjugated agent at its intended target site, such as a tumor. nih.gov

Improved Tumor Uptake and Tumor-to-Background Ratios

Numerous studies have demonstrated that IPBA-modified compounds exhibit enhanced tumor uptake. nih.gov The prolonged presence of the agent in the bloodstream increases the probability of it extravasating into the tumor tissue and binding to its target. For example, a fibroblast activation protein (FAP) inhibitor engineered with a SuFEx warhead and an albumin-binding moiety showed a 257% greater tumor uptake compared to the original FAPI. researchgate.net

In a study comparing two different albumin-binding moieties, the IPBA-modified integrin αvβ6-binding peptide ([64Cu]Cu DOTA-IP-αvβ6-BP) displayed higher tumor accumulation than the Evans blue-modified version. nih.govnih.gov The tumor uptake for the IPBA-modified peptide was 7.60 ± 0.43% of the injected dose per gram (% ID/g) at 4 hours, which was a more than three-fold improvement over the non-albumin-binding parent peptide. nih.govnih.gov This enhanced accumulation contributes to better tumor-to-background ratios, which is critical for clear and high-contrast imaging. nih.govnih.gov

| Compound | Tumor Uptake (4h, % ID/g) | Tumor Uptake (72h, % ID/g) |

| [64Cu]Cu DOTA-IP-αvβ6-BP | 7.60 ± 0.43 | 4.91 ± 1.19 |

| [64Cu]Cu DOTA-EB-αvβ6-BP | 5.29 ± 0.59 | 3.32 ± 0.46 |

| Non-ABM parent peptide | 1.61 ± 0.70 | Not Reported |

Data from a study in a BxPC-3 xenograft mouse model. nih.govnih.gov

Accumulation in Lymph Nodes and Other Tissues of Interest

The enhanced circulation and potential for extravasation afforded by IPBA conjugation can also lead to increased accumulation in other tissues of interest, such as lymph nodes. nih.gov This can be particularly relevant in the context of cancer metastasis, where lymph nodes are often the first site of spread. nih.gov While specific data on IPBA-conjugate accumulation in lymph nodes is an area of ongoing research, the general principle of enhanced permeability and retention (EPR) effect, which is amplified by longer circulation times, suggests that such accumulation is plausible.

Modulation of Off-Target Organ Accumulation by this compound-Modified Compounds

An important consideration in drug and probe design is minimizing accumulation in non-target organs to reduce potential toxicity and improve imaging contrast. The effect of IPBA conjugation on off-target accumulation can be complex and depends on the specific properties of the parent molecule and the linker used.

In some cases, the prolonged circulation can lead to increased exposure of off-target tissues to the conjugated agent. However, in a comparative study, the IPBA-modified integrin αvβ6-binding peptide ([64Cu]Cu DOTA-IP-αvβ6-BP) demonstrated lower kidney and liver accumulation compared to an Evans blue-modified counterpart, resulting in better tumor-to-organ ratios. nih.govnih.gov This suggests that the specific design of the IPBA conjugate can be optimized to favor tumor accumulation while minimizing uptake in healthy organs.

Reduction of Renal and Hepatic Uptake (e.g., for radiopharmaceuticals)

A significant challenge in the development of small-molecule radiopharmaceuticals is their rapid clearance through the kidneys and liver, leading to high background signals and potential organ toxicity. nih.gov The conjugation of IPBA has been demonstrated to mitigate this issue. For instance, in a comparative study of albumin binding moieties on an integrin αvβ6 binding peptide labeled with copper-64, the IPBA-modified version, [64Cu]Cu DOTA-IP-αvβ6-BP, displayed lower kidney and liver accumulation compared to a conjugate using an Evans blue-based moiety. nih.gov This reduction in non-target organ uptake results in better tumor-to-organ ratios, which is critical for high-contrast imaging. nih.gov

The underlying mechanism for this effect is the prolonged blood circulation imparted by the IPBA-albumin complex. nih.gov This extended circulation time allows for greater accumulation of the radioligand in the tumor, leading to an improved tumor-to-kidney ratio. nih.gov This strategy is particularly valuable for folate receptor-targeted therapies, where high renal uptake often hampers development. nih.gov By incorporating an IPBA moiety, researchers aim to overcome this limitation, thereby preventing potential nephrotoxicity and making the radioligand more suitable for therapeutic applications. nih.gov

Optimization of Tissue Distribution Profiles for Specific Biomedical Applications

The addition of an IPBA moiety is a versatile strategy for optimizing the tissue distribution of various agents to suit specific biomedical needs. nih.gov This approach has been successfully applied to enhance the targeting of different cancer types and other pathologies. nih.govresearchgate.net

For example, a radioiodinated estradiol (B170435) derivative modified with IPBA, [¹³¹I]IPBA-EE, was developed for imaging estrogen receptor (ER)-positive breast cancers. nih.govacs.org The modification was intended to improve metabolic stability and enhance the ER-targeting ability of the estrogen derivative. nih.govacs.org The resulting conjugate showed significantly higher uptake in ER-positive tumors compared to ER-negative tumors, demonstrating effective optimization of its distribution profile for a specific cancer biomarker. nih.govacs.org

Similarly, an integrin αvβ6 binding peptide modified with IPBA and radiolabeled with copper-64 ([64Cu]Cu DOTA-IP-αvβ6-BP) showed a more than three-fold improvement in tumor uptake in a pancreatic xenograft mouse model compared to its non-ABM parent peptide. nih.gov In a different application, an IPBA-conjugated probe, [¹³¹I]IPBF, was developed for the noninvasive detection of atherosclerotic plaques and non-alcoholic fatty liver, showing high uptake in advanced plaques during imaging studies. researchgate.net In a study comparing different albumin binders on a fluorescent probe, the IPBA-modified version demonstrated the highest absolute signal intensity values in vivo. acs.org These examples highlight how IPBA conjugation can be tailored to improve the accumulation and retention of agents in specific target tissues, thereby enhancing their diagnostic or therapeutic potential. nih.gov

In Vivo Biodistribution Profiling and Imaging Studies of this compound-Based Agents

The in vivo behavior of IPBA-based agents is extensively studied using a combination of non-invasive imaging techniques and ex vivo analysis in animal models. These studies are essential to confirm the intended modulation of pharmacokinetics and to quantify the agent's distribution and target accumulation. nih.govnih.gov

Application of SPECT and PET Imaging for Biodistribution Assessment

Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are powerful nuclear imaging techniques used to assess the in vivo biodistribution of IPBA-based radiopharmaceuticals. nih.govnih.gov

SPECT imaging has been widely used to visualize the distribution of various iodine-131 (B157037) labeled IPBA conjugates. For instance, [¹³¹I]IBA, a radioiodinated form of IPBA itself, was used to clearly image the blood pool, lymph nodes, and tumors in mice, demonstrating its utility as a versatile imaging agent. researchgate.netacs.org In another study, SPECT/CT imaging of mice bearing ER-positive MCF-7 tumors showed that uptake of [¹³¹I]IPBA-EE reached 6.07 ± 0.20% of the injected dose per gram of tissue (% ID/g) at 7 hours post-injection. nih.govacs.org This was significantly higher than the uptake in ER-negative tumors, visually confirming the optimized tissue distribution. nih.govacs.org Furthermore, SPECT imaging with [¹³¹I]IPBF revealed high uptake in advanced atherosclerotic plaques, showcasing the applicability of IPBA conjugates beyond oncology. researchgate.net

PET imaging has also been employed to evaluate IPBA-modified agents. A study directly comparing two albumin-binding peptides for targeting integrin αvβ6 used PET imaging to visualize tumor uptake. nih.gov The IPBA-containing peptide, [64Cu]Cu DOTA-IP-αvβ6-BP, provided high-contrast visualization of the αvβ6-positive tumor due to its favorable biodistribution profile, which included higher tumor accumulation and lower kidney and liver uptake. nih.gov

Ex Vivo Biodistribution Analysis in Animal Models

To obtain precise quantitative data on organ distribution, in vivo imaging studies are often complemented by ex vivo biodistribution analysis in animal models. nih.govnih.gov This involves dissecting tissues at various time points after administration of the IPBA-based agent and measuring the radioactivity in each organ.

In studies with radioiodinated IPBA ([¹³¹I]IBA), ex vivo analysis showed that the agent was primarily retained in the blood, with values of 10.51 ± 2.58 %ID/g at 30 minutes and 4.63 ± 0.17 %ID/g at 4 hours post-injection, confirming its long circulation time. researchgate.netacs.org

For the ER-targeting agent [¹³¹I]IPBA-EE, ex vivo analysis in rats demonstrated high uptake in ER-rich tissues like the uterus (5.66 ± 0.34 %ID/g) and ovaries (5.71 ± 2.77 %ID/g) at 1 hour post-injection. nih.gov In tumor-bearing mice, the uptake in ER-positive MCF-7 tumors (6.07 ± 0.20 %ID/g at 7 hours) was significantly higher than in ER-negative MDA-MB-231 tumors (0.87 ± 0.08 %ID/g). nih.govacs.org

Table 1: Ex Vivo Biodistribution of [¹³¹I]IPBA-EE in Tumor-Bearing Mice (7h post-injection) Data sourced from studies on MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) tumor models. nih.govacs.org

| Tissue | Uptake in MCF-7 Model (%ID/g) | Uptake in MDA-MB-231 Model (%ID/g) |

| Blood | 2.15 ± 0.11 | 2.21 ± 0.15 |

| Heart | 1.13 ± 0.09 | 1.19 ± 0.08 |

| Liver | 3.12 ± 0.25 | 3.25 ± 0.21 |

| Spleen | 0.98 ± 0.07 | 1.05 ± 0.09 |

| Lung | 1.55 ± 0.13 | 1.62 ± 0.14 |

| Kidney | 2.54 ± 0.19 | 2.63 ± 0.20 |

| Stomach | 0.45 ± 0.04 | 0.48 ± 0.05 |

| Intestine | 1.28 ± 0.11 | 1.33 ± 0.12 |

| Muscle | 0.76 ± 0.06 | 0.81 ± 0.07 |

| Bone | 0.89 ± 0.08 | 0.94 ± 0.09 |

| Tumor | 6.07 ± 0.20 | 0.87 ± 0.08 |

Similarly, ex vivo data for the PET agent [64Cu]Cu DOTA-IP-αvβ6-BP showed high tumor uptake in a BxPC-3 xenograft mouse model, with values of 7.60 ± 0.43 %ID/g at 4 hours, which remained as high as 4.91 ± 1.19 %ID/g at 72 hours post-injection. nih.gov This sustained tumor retention, coupled with lower accumulation in the kidneys and liver compared to a similar agent with a different albumin binder, underscores the advantages conferred by the IPBA moiety. nih.gov

Table 2: Ex Vivo Biodistribution of [64Cu]Cu DOTA-IP-αvβ6-BP in BxPC-3 Tumor-Bearing Mice Data sourced from a study on a BxPC-3 (αvβ6-positive) xenograft model. nih.gov

| Tissue | 4 h post-injection (%ID/g) | 24 h post-injection (%ID/g) | 48 h post-injection (%ID/g) | 72 h post-injection (%ID/g) |

| Blood | 7.94 ± 0.72 | 4.88 ± 0.18 | 2.87 ± 0.35 | 1.83 ± 0.32 |

| Heart | 2.89 ± 0.22 | 1.70 ± 0.13 | 1.01 ± 0.16 | 0.73 ± 0.13 |

| Lung | 4.70 ± 0.41 | 2.66 ± 0.10 | 1.54 ± 0.27 | 1.10 ± 0.23 |

| Liver | 6.81 ± 0.53 | 4.60 ± 0.39 | 3.32 ± 0.41 | 2.63 ± 0.47 |

| Spleen | 3.23 ± 0.34 | 2.19 ± 0.14 | 1.48 ± 0.23 | 1.11 ± 0.18 |

| Kidney | 6.13 ± 0.35 | 4.31 ± 0.32 | 3.24 ± 0.50 | 2.45 ± 0.48 |

| Muscle | 1.94 ± 0.24 | 1.08 ± 0.08 | 0.59 ± 0.10 | 0.40 ± 0.07 |

| Bone | 3.01 ± 0.28 | 2.17 ± 0.11 | 1.45 ± 0.19 | 1.09 ± 0.18 |

| Tumor | 7.60 ± 0.43 | 7.51 ± 0.94 | 6.20 ± 1.25 | 4.91 ± 1.19 |

Applications of 4 P Iodophenyl Butyric Acid in Targeted Radiopharmaceutical Development

Design and Preclinical Evaluation of 4-(p-Iodophenyl)butyric Acid-Integrated Diagnostic Radiopharmaceuticals

The integration of IPBA into diagnostic radiopharmaceuticals aims to improve their performance in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). biosynth.com By extending the circulation time of the imaging agent, IPBA allows for better tumor uptake and clearer images. nih.gov

Positron Emission Tomography (PET) Imaging Agents (e.g., with 64Cu)

In the realm of PET imaging, IPBA has been incorporated into various targeting molecules, often in conjunction with the radioisotope Copper-64 (⁶⁴Cu). For instance, an integrin αvβ6 binding peptide was modified with both IPBA and a DOTA chelator for radiolabeling with ⁶⁴Cu. nih.gov Preclinical studies on this conjugate, [⁶⁴Cu]Cu-DOTA-IP-αvβ6-BP, demonstrated improved characteristics compared to a similar agent using a different albumin binder. nih.gov

Key findings from the preclinical evaluation of the ⁶⁴Cu-labeled, IPBA-containing peptide include:

Enhanced Serum Stability: The IPBA-modified peptide showed a higher stability in human serum over 24 hours (90%) compared to the Evans blue-modified version (76%). nih.gov

Increased Tumor Accumulation: In a mouse model with BxPC-3 pancreatic tumors, the IPBA conjugate exhibited significantly higher tumor uptake at both 4 hours (7.60 ± 0.43% ID/g) and 72 hours (4.91 ± 1.19% ID/g) post-injection. nih.gov This represented a greater than three-fold improvement over the original peptide without an albumin-binding moiety. nih.gov

Improved Imaging Contrast: The higher tumor accumulation and lower retention in organs like the kidneys and liver resulted in better tumor-to-organ ratios, leading to high-contrast PET images. nih.gov

| Radiopharmaceutical | Serum Stability (24h) | Tumor Uptake (4h, %ID/g) | Tumor Uptake (72h, %ID/g) |

| [⁶⁴Cu]Cu-DOTA-IP-αvβ6-BP | 90% | 7.60 ± 0.43 | 4.91 ± 1.19 |

| [⁶⁴Cu]Cu-DOTA-EB-αvβ6-BP | 76% | 5.29 ± 0.59 | 3.32 ± 0.46 |

Single Photon Emission Computed Tomography (SPECT) Imaging Agents (e.g., with 131I)

For SPECT imaging, IPBA has been utilized to develop radiotracers targeting specific biological markers, such as the estrogen receptor (ER), which is overexpressed in many breast cancers. nih.govacs.org A notable example is a radioiodinated estradiol (B170435) derivative, [¹³¹I]IPBA-EE, designed for ER-positive breast cancer imaging. nih.govacs.org

The design of [¹³¹I]IPBA-EE involved modifying an estrogen derivative with IPBA to enhance its metabolic stability and targeting ability. nih.govacs.org Preclinical evaluations revealed:

Effective Albumin Binding: The conjugate demonstrated a strong ability to bind to albumin in vitro, with a dissociation constant (Kd) of 0.31 μM, which is comparable to that of IPBA alone (Kd = 0.30 μM). nih.govacs.org

Specific Tumor Uptake: In cell-based assays, the uptake of [¹³¹I]IPBA-EE was significantly higher in ER-positive MCF-7 cells (41.81 ± 3.41%) compared to ER-negative MDA-MB-231 cells (8.78 ± 2.37%). nih.gov This uptake could be effectively blocked, demonstrating its specificity. nih.gov

High In Vivo Tumor Accumulation: SPECT/CT imaging in a mouse model showed that the uptake of [¹³¹I]IPBA-EE in ER-positive MCF-7 tumors reached 6.07 ± 0.20% ID/g at 7 hours post-injection, significantly higher than in ER-negative tumors (0.87 ± 0.08% ID/g). nih.govacs.org

| Cell Line | Receptor Status | In Vitro Uptake (%) |

| MCF-7 | ER-positive | 41.81 ± 3.41 |

| MDA-MB-231 | ER-negative | 8.78 ± 2.37 |

Utility in Therapeutic Radiopharmaceuticals for Targeted Radionuclide Therapy

The application of IPBA extends beyond diagnostics into the realm of therapeutic radiopharmaceuticals. By prolonging the circulation of therapeutic agents, IPBA can increase the radiation dose delivered to tumors while minimizing exposure to healthy tissues. nih.gov

Enhancement of Radioligand Therapy Efficacy via Extended Circulation

A primary challenge in radioligand therapy is the rapid clearance of small molecule radiopharmaceuticals from the body, which can limit their therapeutic effectiveness. nih.gov The conjugation of IPBA to these therapeutic molecules addresses this issue by leveraging the long half-life of serum albumin. nih.gov This strategy has been shown to improve the pharmacokinetic properties of various radioligands, leading to enhanced tumor accumulation and retention. nih.govmdpi.com This prolonged presence in the bloodstream increases the probability of the radiopharmaceutical binding to its target on cancer cells, thereby improving therapeutic outcomes. nih.gov

Conjugation to Alpha and Beta Emitting Radionuclides

IPBA has been successfully conjugated to targeting molecules labeled with both alpha and beta-emitting radionuclides, which are the workhorses of targeted radionuclide therapy. nih.gov

Beta Emitters: Beta-emitting isotopes like Lutetium-177 (¹⁷⁷Lu) are commonly used in radioligand therapy. nih.gov IPBA has been incorporated into various ¹⁷⁷Lu-labeled compounds, including those targeting prostate-specific membrane antigen (PSMA) and fibroblast activation protein (FAP). nih.govsnmjournals.org These modifications have been shown to improve tumor targeting and therapeutic potential. nih.govsnmjournals.org

Alpha Emitters: Alpha emitters, such as Astatine-211 (²¹¹At), deliver highly potent, short-range radiation, making them ideal for treating micrometastases. nih.gov To enhance the effectiveness of alpha therapy, researchers have developed IPBA analogues, such as 4-(4-astatophenyl)-butyric acid (APBA), for conjugation to targeting molecules. researchgate.net This approach aims to improve the delivery of the powerful alpha particles directly to cancer cells. researchgate.net

Specific Examples of this compound Conjugates in Oncological Radiopharmaceutical Research

The versatility of IPBA as an albumin-binding moiety is evident in its application across a range of oncological targets.

Prostate-Specific Membrane Antigen (PSMA) Targeting: Several studies have explored the use of IPBA to enhance the efficacy of PSMA-targeted radiopharmaceuticals for prostate cancer. nih.govthno.org By attaching IPBA to PSMA-targeting ligands, researchers have successfully increased the tumor residence time of these agents. nih.gov For example, a series of ¹⁷⁷Lu-labeled PSMA ligands were synthesized with IPBA and other albumin binders to optimize their pharmacokinetic properties. nih.gov

Fibroblast Activation Protein (FAP) Inhibitors: FAP is a promising target for cancer therapy due to its high expression in the stroma of many tumor types. snmjournals.org To improve the therapeutic efficacy of FAP inhibitors (FAPIs), researchers have conjugated them with IPBA. snmjournals.org For instance, a FAPI derivative, TEFAPI-06, was developed by attaching an IPBA moiety to FAPI-04. snmjournals.org This conjugate, when labeled with ¹⁷⁷Lu, demonstrated enhanced tumor uptake and retention in preclinical models. snmjournals.org

Somatostatin Receptor Subtype 2 (SSTR2) Antagonists: SSTR2 is a target for the treatment of neuroendocrine tumors. mdpi.com To improve the performance of SSTR2 antagonists, IPBA has been incorporated into their structure. mdpi.com Studies have investigated the influence of the 4-(p-iodophenyl)butyryl group on the in vivo behavior of these antagonists, aiming to prolong their circulation and enhance their therapeutic effect. mdpi.comeur.nl

Prostate-Specific Membrane Antigen (PSMA)-Targeted Radioligands

Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer, as it is highly overexpressed on the surface of prostate cancer cells. barc.gov.in Radioligands such as PSMA-617, which contains a urea-based pharmacophore that binds to PSMA, have shown significant promise in the clinic. barc.gov.inacs.orgsnmjournals.org The incorporation of this compound into PSMA-targeting ligands has been explored as a strategy to enhance their therapeutic potential. nih.govmdpi.com

The addition of an albumin-binding moiety like IPBA to PSMA ligands aims to increase their blood circulation time, which can lead to higher tumor uptake and retention. nih.govmdpi.com This is particularly important for therapeutic radionuclides with longer half-lives, as it allows for a greater cumulative radiation dose to be delivered to the tumor. Research has shown that modifying PSMA ligands with IPBA can result in significantly higher tumor accumulation compared to their non-albumin-binding counterparts. nih.govresearchgate.net For instance, studies have demonstrated a four-fold increase in tumor uptake for an IPBA-modified PSMA radioligand compared to [177Lu]Lu-PSMA-617. mdpi.com

| Radioligand | Modification | Key Finding |

| RPS-063 & RPS-067 | [177Lu]Lu-labeled, DOTA chelator, urea-based PSMA binding-motif, and 4-(p-iodophenyl)acetic acid as albumin-binding group. | Resulted in a 4-fold higher tumor uptake compared to [177Lu]Lu-PSMA-617, but with significant kidney uptake. mdpi.com |

| PSMA-ALB-53 | [177Lu]Lu-labeled, with this compound as albumin binder. | Showed high tumor cell uptake, comparable to [177Lu]Lu-PSMA-617. amazonaws.com |

| [211At]6 | PSMA ligand analogous to PSMA-617 with 4-(p-astatophenyl)butyric acid (APBA), an analog of IPBA. | Post-administration of IPBA as a competitor significantly reduced blood radioactivity and non-target tissue accumulation. nih.gov |

| Ac-mcp-D-alb-PSMA | Contained two 4-(p-iodophenyl)butyrate residues and two PSMA-binding moieties. | Showed elevated tumor uptake but was found to be inferior to a compound with a single PSMA and albumin-binding residue due to longer renal retention. researchgate.net |

Folate Receptor-Targeted Radioconjugates

The folate receptor (FR) is another attractive target for cancer therapy, as it is overexpressed in a variety of cancers, including ovarian, lung, and kidney cancer, while its expression in normal tissues is limited. nih.gov Folic acid, due to its high affinity for the FR, serves as an excellent targeting molecule for the delivery of radionuclides to tumor cells. nih.gov However, a significant challenge with folate-based radiopharmaceuticals is their high accumulation in the kidneys, which can lead to renal toxicity. nih.govnih.gov

A study comparing a novel 177Lu-labeled DOTA-folate conjugate containing an IPBA-derived albumin-binding entity (177Lu-cm09) with a conventional 177Lu-labeled DOTA-folate conjugate demonstrated the potential of this strategy. nih.gov The inclusion of the albumin-binding moiety was shown to significantly improve the tissue distribution profile. eur.nlnih.gov This chemical modification offers a promising avenue to overcome the limitation of high renal accumulation in folate-based radionuclide therapy, potentially paving the way for their clinical application. nih.gov Further research has also explored the use of different linkers, such as PEG-11, between the albumin-binding moiety and folic acid to further optimize the pharmacokinetics and reduce kidney retention. eur.nl

| Radioconjugate | Key Feature | Outcome |

| 177Lu-cm09 | DOTA-folate conjugate with an integrated albumin-binding entity derived from this compound. | Showed improved tissue distribution compared to conventional 177Lu-labeled DOTA-folate conjugates. eur.nlnih.gov |

Fibroblast Activation Protein Inhibitor (FAPI) Conjugates

Fibroblast activation protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. This selective expression makes FAP an excellent target for both diagnostic imaging and therapy. Radiotracers based on FAP inhibitors (FAPIs) have shown remarkable performance in clinical imaging; however, their rapid clearance from the body can limit their therapeutic efficacy. nih.gov

To address this limitation, researchers have conjugated FAPI molecules with albumin binders, including this compound. nih.gov The goal of this strategy is to prolong the circulation time of the FAPI radiotracer, thereby increasing its accumulation and retention in FAP-positive tumors. nih.gov

In one study, a FAPI derivative, TEFAPI-06, was developed by incorporating a this compound moiety. nih.gov When radiolabeled with therapeutic radionuclides like 177Lu, TEFAPI-06 demonstrated significantly enhanced tumor accumulation and retention compared to the original FAPI-04 without the albumin binder. nih.gov This improved tumor dosimetry translated into notable tumor growth inhibition in preclinical models. nih.gov These findings highlight the potential of using IPBA to optimize FAPI-based radiopharmaceuticals for more effective cancer therapy. nih.gov

| FAPI Conjugate | Albumin Binder | Key Findings |

| TEFAPI-06 | This compound | Radiolabeled with 68Ga, 86Y, and 177Lu, it showed good stability and high FAP binding affinity. It demonstrated remarkably enhanced tumor accumulation and retention compared to FAPI-04, leading to notable tumor growth inhibition. nih.gov |

Biological and Biomedical Research Investigations Utilizing 4 P Iodophenyl Butyric Acid Derivatives

Cellular Uptake and Internalization Mechanisms of 4-(p-Iodophenyl)butyric Acid Conjugates

The cellular uptake of therapeutic or diagnostic agents is a critical factor determining their efficacy. For conjugates of this compound, internalization is typically governed by the targeting ligand to which it is attached, rather than by the ABM itself.

Conjugates featuring this compound are frequently designed to engage specific cell surface receptors, leading to their internalization through receptor-mediated endocytosis. nih.govnih.gov This process allows for the selective delivery of a payload to cells that overexpress the target receptor.

A prominent example involves targeting the αvβ6 integrin, a receptor often upregulated in cancer. frontiersin.orgresearchgate.net When a peptide that binds to αvβ6 is conjugated with this compound and a chelator for a radionuclide (like ⁶⁴Cu or ¹⁷⁷Lu), the resulting complex binds specifically to αvβ6-expressing cells. nih.gov This binding triggers internalization. Studies on ligand-bound αvβ6 integrin show it is internalized through dynamin-dependent pathways, including both clathrin-mediated and caveolar endocytosis. frontiersin.orgnih.govbohrium.com Once inside the cell, the integrin and its cargo are trafficked through endosomes. frontiersin.orgresearchgate.net Research indicates that after internalization, the ligand-bound αvβ6 remains largely intact within Rab11-positive recycling endosomes for several hours before being recycled back to the cell surface. frontiersin.orgresearchgate.netnih.gov This receptor-mediated pathway ensures that the therapeutic or imaging agent accumulates specifically within the target cells. nih.govnih.gov

While the primary goal is targeted delivery, non-specific interactions can also influence the distribution and uptake of this compound conjugates. The compound itself is designed to bind non-specifically and reversibly to serum albumin, which is its key function for extending plasma half-life. nih.govresearchgate.net This interaction is a form of non-specific binding within the complex biological system of the bloodstream.

At the cellular level, non-specific interactions can occur due to the physicochemical properties of the conjugate. The iodophenyl group imparts a degree of lipophilicity, which could potentially lead to non-specific binding with the lipid bilayers of cell membranes. nih.govnih.gov However, in well-designed conjugates, this effect is often minimal compared to the high-affinity, specific binding mediated by the targeting ligand. nih.gov Studies comparing cell binding in receptor-positive versus receptor-negative cell lines demonstrate the high selectivity of these agents. For instance, a ⁶⁴Cu-labeled, αvβ6-targeting peptide modified with this compound showed high uptake (48.5-60.2%) in αvβ6-positive cells, but minimal uptake (<3.1%) in αvβ6-negative cells, confirming that non-specific binding to the cell surface is low. nih.gov The general mechanism of iodine's interaction with cells involves disrupting membranes by oxidizing double bonds in fatty acids and denaturing proteins, but these effects are associated with elemental iodine and may not be prominent for the stably incorporated iodine in this compound. mdpi.comnih.gov

Specific Target Binding and Selectivity in Complex Biological Systems

The utility of this compound derivatives hinges on their ability to selectively bind to molecular targets of interest, even in the highly complex environment of a living organism.

While direct studies of this compound binding to viral glycoproteins are not extensively documented, the principles of targeting such proteins are well-established in antiviral research. Viral glycoproteins are crucial for viral entry into host cells and represent key targets for therapeutic intervention. For example, Herpes Simplex Virus Type 1 (HSV-1) uses glycoprotein (B1211001) B (gB) for attachment and fusion. nih.govnih.gov Research has shown that a soluble, truncated form of gB can bind to cell surfaces, and this binding can be blocked by specific monoclonal antibodies. nih.gov Importantly, soluble gB was found to inhibit HSV-1 entry into cells that are deficient in heparan sulfate (B86663), suggesting that gB binds to a specific cellular receptor beyond the initial heparan sulfate attachment site. nih.govnih.gov This specific gB-receptor interaction is essential for viral entry and presents a druggable target. nih.gov The broader field of iodine-containing compounds has shown general antiviral activity, suggesting the potential for developing halogenated molecules that could specifically target such viral proteins. nih.govnih.gov

A major area of application for this compound is in the development of radiopharmaceuticals targeting integrins, which are cell adhesion receptors involved in cancer progression and fibrosis. nih.gov The compound is attached as an albumin-binding moiety to peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, which are known to bind to integrins like αvβ3 and αvβ6. nih.govresearchgate.net

This modification has been shown to be well-tolerated, with the resulting conjugates retaining high affinity and selectivity for their target integrin. nih.gov For example, a DOTA-conjugated αvβ6-binding peptide modified with this compound ([NatCu]2) showed a half-maximum inhibitory concentration (IC₅₀) of 19 ± 5 nM, indicating strong binding affinity to integrin αvβ6. nih.gov In comparative studies, this peptide demonstrated superior tumor accumulation and better tumor-to-organ ratios in PET imaging compared to a similar peptide modified with a different albumin binder. nih.govnih.gov The selectivity for αvβ6 is exceptionally high, as demonstrated by cell binding assays in paired cell lines. nih.gov

Table 1: In Vitro Performance of an Integrin αvβ6-Targeting Peptide Conjugated with 4-(p-Iodophenyl)butyryl ([⁶⁴Cu]2)

| Parameter | Cell Line | Result | Reference |

|---|---|---|---|

| Binding Affinity (IC₅₀) | - | 19 ± 5 nM | nih.gov |

| Selective Cell Binding (% Uptake) | DX3puroβ6 (αvβ6 +) | 48.5% - 60.2% | nih.gov |

| DX3puro (αvβ6 −) | <3.1% | nih.gov | |

| Human Serum Stability (24 h) | - | 90% | nih.gov |

Advanced Applications in Proteomics Research Using Halogenated Carboxylic Acid Moieties

The presence of a halogen atom, such as iodine, on a carboxylic acid scaffold offers unique advantages for advanced applications in proteomics and chemical biology. nih.gov Halogenated moieties can serve as versatile chemical handles for synthesis and as probes for analysis.

The iodine atom in this compound provides a distinct isotopic signature that can be exploited in mass spectrometry-based proteomics. Methods using high-resolution mass spectrometry (HRMS) are capable of detecting and quantifying halogenated carboxylic acids with high sensitivity and specificity. nih.gov This allows for precise tracking and measurement of probes and their metabolites in complex biological samples.

Furthermore, aryl carboxylic acids are valuable precursors in synthetic chemistry for creating functionalized molecules used in proteomics. acs.org Recent advances in metallaphotoredox catalysis enable the direct functionalization of aryl carboxylic acids, including halogenation. acs.org This allows for the site-specific installation of halogens onto complex bioactive molecules, which can be used to probe protein-ligand interactions. nih.gov Halogenation can enhance proteolytic stability and modulate the binding affinity of peptides and proteins, making these modified molecules useful tools for studying protein structure and function. nih.gov Therefore, halogenated carboxylic acids like this compound are not just passive components but can be enabling tools for sophisticated proteomics and drug discovery research. acs.org

Boron Neutron Capture Therapy (BNCT) Delivery Systems Incorporating this compound

The intrinsic properties of this compound, particularly its ability to bind to albumin, have made it a valuable component in the design of advanced drug delivery systems. bohrium.comnih.gov One of the most notable applications is in the development of novel boron carriers for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. bohrium.comnih.gov

A key example is the innovative boron agent, pteroyl-closo-dodecaborate-conjugated this compound (PBC-IP) . nih.govresearchgate.net This compound is a sophisticated construct featuring three functional components:

A pteroyl group that targets the folate receptor α (FRα), which is often overexpressed in various solid tumors like glioblastoma. nih.govresearchgate.net

A closo-dodecaborate cage, which provides a rich source of twelve ¹⁰B atoms, the essential element for the neutron capture reaction. nih.gov

The This compound moiety, which serves as an albumin-binding domain, extending the agent's retention time in the bloodstream. bohrium.comnih.gov

This design allows PBC-IP to achieve higher and more selective accumulation in tumor cells compared to surrounding healthy tissue. nih.gov Research in glioblastoma and head and neck cancer models has demonstrated the potential of this delivery system.

In a human glioblastoma (U87MG) xenograft model, intravenously administered PBC-IP led to significantly higher boron concentration in tumors than the clinically used agent, L-4-boronophenylalanine (BPA). nih.gov When administered via convection-enhanced delivery (CED) in a rat glioma model, PBC-IP achieved very high tumor-to-normal brain and tumor-to-blood boron concentration ratios, which are critical for therapeutic efficacy and minimizing side effects. nih.gov Subsequent neutron irradiation in these models resulted in significant tumor growth suppression and improved survival rates. nih.govresearchgate.net

Similarly, in a mouse model for human head and neck squamous cell carcinoma, PBC-IP was investigated as an alternative to BPA. nih.gov While it achieved selective tumor accumulation, the concentration was lower than that of BPA, and BPA demonstrated superior efficacy in this specific cancer model. nih.gov These findings highlight that while PBC-IP shows significant promise, its effectiveness can be tumor-type dependent. nih.gov

Table 1: Comparative Efficacy of PBC-IP vs. BPA in Preclinical BNCT Models

| Parameter | PBC-IP | L-4-boronophenylalanine (BPA) | Cancer Model | Source(s) |

| Boron Accumulation in Tumor (IV) | 29.8 µg [¹⁰B]/g | 9.6 µg [¹⁰B]/g | Human Glioblastoma (U87MG) Xenograft | nih.gov |

| Boron Accumulation in Tumor (CED) | 26.5 µg [¹⁰B]/g | Not Reported | F98 Glioma Orthotopic Rat | nih.gov |

| Tumor/Normal Brain Ratio (CED) | 37.8 | Not Reported | F98 Glioma Orthotopic Rat | nih.gov |

| Tumor/Blood Ratio (CED) | 94.6 | Not Reported | F98 Glioma Orthotopic Rat | nih.gov |

| 180-Day Survival Rate (BNCT after CED) | 50% | Not Reported | F98 Glioma Orthotopic Rat | nih.gov |

| Boron Accumulation in Tumor | 5 µg [¹⁰B]/g | 15 µg [¹⁰B]/g | Head and Neck Squamous Cell Carcinoma (SAS) Xenograft | nih.gov |

| Therapeutic Outcome | Suppressed tumor growth | Superior efficacy, nearly eliminated tumors | Head and Neck Squamous Cell Carcinoma (SAS) Xenograft | nih.gov |

Influence on Cellular Processes and Pathways (e.g., Apoptosis, Proliferation, Histone Deacetylase Activity)

The direct influence of this compound on specific cellular processes such as apoptosis, proliferation, and histone deacetylase (HDAC) activity is an area of documented research interest. sigmaaldrich.com

According to technical information from chemical supplier Sigma-Aldrich, the compound is noted as being "Involved in investigations of pharmacological activity pertaining to: Apoptosis, proliferation, and histon deacetylase activity in human colorectal cancer cells". sigmaaldrich.com This indicates its role as a tool or subject in studies exploring these fundamental cancer-related pathways.

Further evidence of its involvement in apoptosis research comes from a patent for Hsp90-targeting conjugates designed for cancer therapy. google.com The patent discloses that treatment with conjugates, which can incorporate a this compound moiety, can lead to a significant increase in the cell apoptosis marker cleaved caspase-3 (CC3). google.com

While detailed studies on the specific mechanisms of action of the unconjugated this compound on these pathways are not widely available in public literature, its documented use in these research contexts underscores its relevance in the study of cellular regulation.

Table 2: Investigated Cellular Activities of this compound

| Cellular Process/Pathway | Context of Investigation | Source(s) |

| Apoptosis | Investigated for pharmacological activity in human colorectal cancer cells. Conjugates containing the compound increased apoptosis markers. | sigmaaldrich.comgoogle.com |

| Cell Proliferation | Investigated for pharmacological activity in human colorectal cancer cells. | sigmaaldrich.com |

| Histone Deacetylase (HDAC) Activity | Investigated for pharmacological activity in human colorectal cancer cells. | sigmaaldrich.com |

Analytical Characterization and Quality Control of 4 P Iodophenyl Butyric Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of 4-(p-Iodophenyl)butyric Acid Conjugates

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized IPBA conjugates. These techniques provide a detailed fingerprint of the molecule, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including IPBA conjugates. mlsu.ac.inaocs.org It provides detailed information about the chemical environment of individual atoms within a molecule. libretexts.org

¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. mlsu.ac.in For an IPBA conjugate, characteristic signals would be expected for the aromatic protons on the iodophenyl ring, the aliphatic protons of the butyric acid chain, and any protons associated with the conjugated molecule. The chemical shift (position of the signal), integration (relative number of protons), and splitting pattern (number of neighboring protons) are all used to piece together the molecular structure. mlsu.ac.invanderbilt.edu

¹³C-NMR Spectroscopy: While less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope, ¹³C-NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in an IPBA conjugate will produce a distinct signal. bhu.ac.in The chemical shifts of the carbonyl carbon in the butyric acid moiety, the aromatic carbons, and the aliphatic carbons provide confirmatory structural data. bhu.ac.in Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further aiding in spectral assignment.

| Technique | Information Provided | Typical Application for IPBA Conjugates |

| ¹H-NMR | Number, chemical environment, and connectivity of protons. mlsu.ac.in | Confirming the presence and integrity of the iodophenyl and butyric acid moieties, and the structure of the conjugated partner. |

| ¹³C-NMR | Information about the carbon framework of the molecule. bhu.ac.in | Verifying the carbon skeleton and identifying the presence of key functional groups like carbonyls. |

| DEPT | Differentiation of CH₃, CH₂, and CH groups. | Aiding in the assignment of complex ¹³C-NMR spectra. |

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com This information is critical for confirming the molecular weight of IPBA conjugates and can also provide structural information through fragmentation analysis.